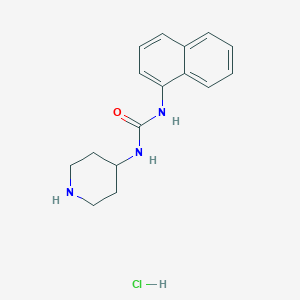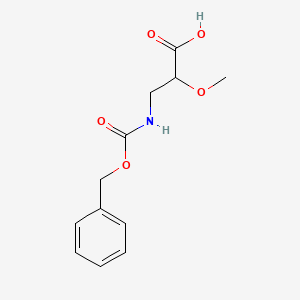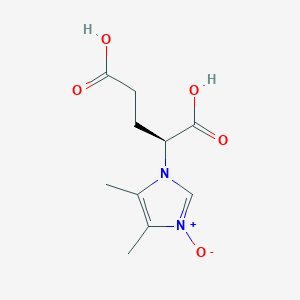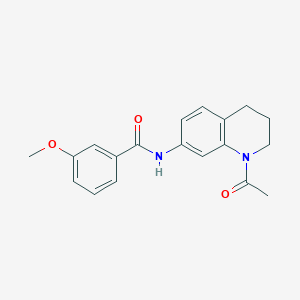
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic moiety with two nitrogen atoms at positions 1 and 3 . This compound also contains a 3-methyl-1H-pyrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 3-methyl-1H-pyrazol-1-yl group at position 2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.07 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has demonstrated the utility of 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in synthesizing a range of novel compounds. For instance, Ajani et al. (2019) focused on the synthesis of pyrazole- and pyrimidine-based derivatives, highlighting their potential pharmacological applications. Similarly, Ogurtsov and Rakitin (2021) developed a novel synthesis method for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a compound with potential as a precursor for pharmacologically active substances. These studies underscore the role of this compound and its derivatives in expanding the toolkit for drug discovery and development (Ajani et al., 2019), (Ogurtsov & Rakitin, 2021).
Exploration of Biological Activities
Several studies have explored the biological activities of compounds synthesized from this compound. For example, research on Pt(II) and Pd(II) complexes with bi-heterocyclic ligands, including derivatives of this compound, revealed insights into their structural characteristics and cytotoxic activities against tumor cell lines, suggesting potential applications in cancer therapy (Onoa et al., 1999).
Antimicrobial and Anticancer Activities
Compounds derived from this compound have shown promising antimicrobial and anticancer activities. Beyzaei et al. (2017) synthesized new pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their efficacy against various pathogenic bacteria. Furthermore, Rahmouni et al. (2016) developed novel pyrazolopyrimidine derivatives with potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds (Beyzaei et al., 2017), (Rahmouni et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs with enhanced activities and minimal toxicity .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-(3-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c1-5-2-3-14(13-5)8-11-6(9)4-7(10)12-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXJJYMOGKJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)


![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)
![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate](/img/structure/B2648709.png)

![1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2648711.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2648712.png)

